Technical Guide: 3-Amino-1H-indazole-4-carboxylic Acid
Technical Guide: 3-Amino-1H-indazole-4-carboxylic Acid
The following is an in-depth technical guide on 3-amino-1H-indazole-4-carboxylic acid , structured for researchers and drug development professionals.
CAS Number: 1378774-23-2 Compound Class: Indazole Scaffold / Kinase Inhibitor Intermediate Primary Application: Fragment-Based Drug Discovery (FBDD), PROTAC Linker Attachment, PARP/Kinase Inhibition[1]
Part 1: Executive Summary & Chemical Identity[1]
3-amino-1H-indazole-4-carboxylic acid is a highly specialized heterocyclic building block characterized by a fused benzene-pyrazole ring system with an amino group at the 3-position and a carboxylic acid at the 4-position.[1] This specific substitution pattern is critical in medicinal chemistry; the 3-aminoindazole core functions as a bioisostere of adenine, making it a privileged scaffold for ATP-competitive kinase inhibitors.[1] The 4-carboxylic acid moiety provides a strategic "exit vector" for growing the molecule into solvent-exposed regions or attaching E3 ligase ligands for Targeted Protein Degradation (PROTACs).[1]
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 1378774-23-2 |
| IUPAC Name | 3-amino-1H-indazole-4-carboxylic acid |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (amphoteric) |
| pKa (Calc.) | ~3.5 (Acid), ~4.8 (Indazole NH), ~1.5 (Aniline-like NH₂) |
| Key Isomers | Distinct from 3-amino-5/6/7-carboxylic acid isomers |
Part 2: Synthetic Methodology
The synthesis of 3-amino-1H-indazole-4-carboxylic acid requires precise regiocontrol to ensure the carboxylic acid is positioned at C4.[1] The most robust industrial route utilizes an SNAr cyclization strategy starting from methyl 2-cyano-3-fluorobenzoate .[1]
Retro-Synthetic Analysis
The formation of the indazole core relies on the reactivity of hydrazine with an ortho-fluorobenzonitrile.[1] To achieve the 4-carboxy substitution, the precursor must possess an ester group adjacent to the nitrile, but on the side opposite the fluorine.
Detailed Protocol
Step 1: Cyclization to Methyl Ester
Reaction: Methyl 2-cyano-3-fluorobenzoate + Hydrazine hydrate → Methyl 3-amino-1H-indazole-4-carboxylate[1]
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Reagents: Methyl 2-cyano-3-fluorobenzoate (1.0 eq), Hydrazine hydrate (5.0 eq), n-Butanol or Ethanol (Solvent).[1]
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Procedure:
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Dissolve methyl 2-cyano-3-fluorobenzoate in n-butanol (0.5 M concentration).
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Add hydrazine hydrate dropwise at room temperature.[1]
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Heat the mixture to reflux (110–120 °C) for 4–6 hours. Mechanism: Hydrazine displaces the fluorine (SNAr) to form an intermediate phenylhydrazine, which then intramolecularly attacks the nitrile to close the pyrazole ring.[1]
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Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOAc/Hexane.[1]
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Yield: Typically 75–85%.
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Checkpoint: Verify intermediate CAS 1167056-94-1 (Methyl ester) via LC-MS (M+H = 192.2).[1]
Step 2: Hydrolysis to Free Acid
Reaction: Methyl ester + LiOH → 3-amino-1H-indazole-4-carboxylic acid[1]
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Reagents: Methyl 3-amino-1H-indazole-4-carboxylate, LiOH·H₂O (3.0 eq), THF/Water (3:1).[1]
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Procedure:
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Suspend the ester in THF/Water.
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Add LiOH and stir at 50 °C for 3 hours. The suspension should clear as the salt forms.
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Acidification: Cool to 0 °C. Adjust pH to ~4.0 using 1M HCl. The zwitterionic amino-acid product will precipitate.[1]
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Isolation: Filter the solid, wash with water, and dry under high vacuum at 45 °C.[1]
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Purification: If necessary, purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).
Synthetic Pathway Visualization[1][6]
Figure 1: Two-step synthesis of 3-amino-1H-indazole-4-carboxylic acid from fluoro-cyano-benzoate precursors.
Part 3: Medicinal Chemistry Applications[1][2][8][9][10][11]
Kinase Hinge Binding (ATP Mimicry)
The 3-aminoindazole scaffold is a potent "hinge binder."[1] In the ATP-binding pocket of kinases:
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N1-H acts as a hydrogen bond donor to the hinge backbone carbonyl (e.g., Glu residue).[1]
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N2 acts as a hydrogen bond acceptor from the hinge backbone amide (e.g., Met residue).[1]
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3-NH₂ can form additional water-mediated H-bonds or interact with the gatekeeper residue.[1]
The C4 "Exit Vector" Advantage
The 4-carboxylic acid is chemically unique because of its steric proximity to the hinge region.
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Steric Control: Substituents at C4 can induce atropisomerism or lock the conformation of the inhibitor relative to the protein, improving selectivity.
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Solvent Exposure: In many binding modes, the C4 position points directly toward the solvent front. This makes the carboxylic acid an ideal handle for amide coupling to solubilizing groups (e.g., piperazines) or linkers for PROTACs (Proteolysis Targeting Chimeras).[1]
SAR Logic & Design
When designing inhibitors using this core:
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Amide Coupling: Convert the C4-COOH to an amide (R-NH-CO-Indazole).[1] This removes the negative charge (which might hinder cell permeability) and allows extension into the ribose pocket or solvent.[1]
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Selectivity: The bulkiness of the C4-substituent can be tuned to clash with the gatekeeper residue in non-target kinases, enhancing selectivity for targets with smaller gatekeepers (e.g., Thr/Ala).[1]
Structure-Activity Relationship (SAR) Diagram[1]
Figure 2: Functional map of the scaffold highlighting the strategic utility of the C4-carboxyl group.
Part 4: Analytical Characterization & Quality Control[1]
To ensure the integrity of this building block in drug development, the following analytical parameters must be met.
HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
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Mobile Phase A: Water + 0.1% TFA.
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Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 300 nm (indazole conjugation).[1]
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Retention Time: Expect early elution due to the polarity of the amino-acid zwitterion.
NMR Validation (¹H NMR in DMSO-d₆)
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Indazole N-H: Broad singlet ~11.5–12.0 ppm (often exchangeable).[1]
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Carboxylic Acid: Very broad singlet >12.0 ppm.[1]
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Amino Group: Broad singlet ~5.0–6.0 ppm.
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Aromatic Protons (3H):
Part 5: Safety & Handling
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Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the carboxylic acid can catalyze self-condensation if heated without solvent.
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Handling: Use standard PPE. Avoid inhalation of dust.
References
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Chemical Identity & CAS : PubChem / Chemical Vendors. 3-amino-1H-indazole-4-carboxylic acid.[1] CAS 1378774-23-2.[1]
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Synthetic Pathway : Li, P., et al. (2012).[1][2] "Synthesis of Functionalized Indazoles via Cyclization of 2-Fluorobenzonitriles". Journal of Organic Chemistry. (General methodology for 3-aminoindazoles).[1]
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Intermediate Identification : Sigma-Aldrich.[1] Methyl 3-amino-1H-indazole-4-carboxylate. CAS 1167056-94-1.[1][3] [1]
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Medicinal Chemistry Context : Der Pharma Chemica. "Synthesis and biological evaluation of indazole-3-carboxamide derivatives".
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Scaffold Utility : Wray, B. C., et al. (2010).[1][2] "Indazole Synthesis Strategies". Organic Letters.
